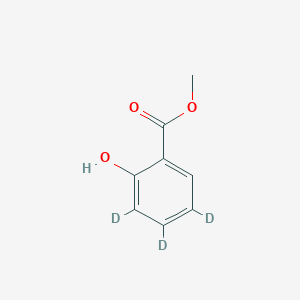
Methyl salicylate-d3
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl salicylate-d3, also known as deuterated methyl salicylate, is a derivative of methyl salicylate where three hydrogen atoms are replaced by deuterium. This compound is often used in scientific research due to its unique properties, which include a higher molecular weight and different spectroscopic characteristics compared to non-deuterated methyl salicylate.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Methyl salicylate-d3 can be synthesized through the esterification of salicylic acid-d3 with methanol. The reaction typically involves the use of a catalyst such as concentrated sulfuric acid. The process can be enhanced using microwave radiation, which significantly improves the reaction rate and yield . The general reaction conditions include heating the mixture under reflux for several hours.
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. The process involves the esterification of deuterated salicylic acid with methanol in the presence of a catalyst. The reaction mixture is then subjected to distillation to purify the product .
Analyse Des Réactions Chimiques
Types of Reactions
Methyl salicylate-d3 undergoes various chemical reactions, including:
Hydrolysis: In the presence of an aqueous base, this compound hydrolyzes to form salicylic acid-d3 and methanol.
Esterification: Reacts with alcohols to form different esters.
Oxidation and Reduction: Can undergo oxidation to form salicylic acid derivatives and reduction to form corresponding alcohols.
Common Reagents and Conditions
Hydrolysis: Sodium hydroxide (NaOH) in aqueous solution.
Esterification: Alcohols and acids in the presence of an acid catalyst like sulfuric acid.
Oxidation: Strong oxidizing agents such as potassium permanganate (KMnO4).
Major Products
Hydrolysis: Salicylic acid-d3 and methanol.
Esterification: Various esters depending on the alcohol used.
Oxidation: Salicylic acid derivatives.
Applications De Recherche Scientifique
Methyl salicylate-d3 is widely used in scientific research due to its unique properties:
Chemistry: Used as a tracer in reaction mechanisms and kinetic studies due to its distinct spectroscopic properties.
Medicine: Utilized in the formulation of topical analgesics and anti-inflammatory agents.
Industry: Used as a flavoring agent in food and beverages, and as a fragrance in cosmetics.
Mécanisme D'action
Methyl salicylate-d3 exerts its effects primarily through its conversion to salicylic acid-d3 in biological systems. Salicylic acid is known to inhibit cyclooxygenase enzymes, thereby reducing the formation of prostaglandins, which are involved in inflammation and pain . This mechanism is similar to that of non-deuterated methyl salicylate.
Comparaison Avec Des Composés Similaires
Similar Compounds
Methyl salicylate: The non-deuterated form, commonly used in topical pain relievers and as a flavoring agent.
Salicylic acid: The parent compound, widely used in acne treatment and as an anti-inflammatory agent.
Acetylsalicylic acid (Aspirin): A derivative of salicylic acid, used as an analgesic and anti-inflammatory drug.
Uniqueness
Methyl salicylate-d3 is unique due to the presence of deuterium atoms, which provide distinct spectroscopic properties that are useful in research applications. This isotopic labeling allows for more precise tracking and analysis in various chemical and biological studies.
Propriétés
IUPAC Name |
methyl 3,4,5-trideuterio-2-hydroxybenzoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8O3/c1-11-8(10)6-4-2-3-5-7(6)9/h2-5,9H,1H3/i2D,3D,5D |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OSWPMRLSEDHDFF-UHQGOLLYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC=C1O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1)C(=O)OC)O)[2H])[2H] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
155.17 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
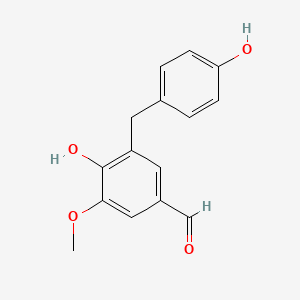
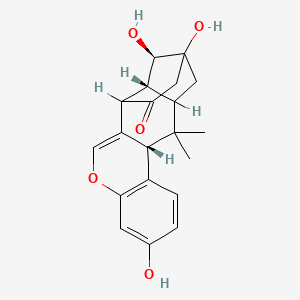
![N-[[P(S),2'R]-2'-deoxy-3'-O-[(1,1-dimethylethyl)dimethylsilyl]-2'-fluoro-2'-methyl-P-phenyl-5'-uridy](/img/new.no-structure.jpg)

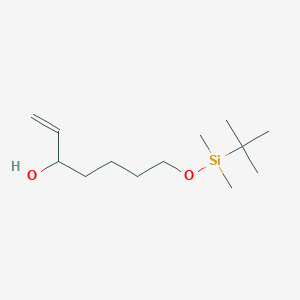
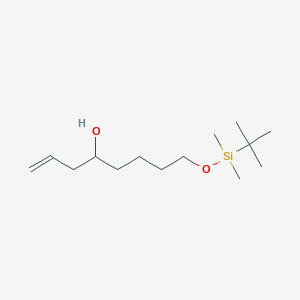

![2-(2,5-difluorophenyl)-5-(4,6-dihydro-1H-pyrrolo[3,4-c]pyrazol-5-yl)oxan-3-amine;dihydrochloride](/img/structure/B1145304.png)
